molecular formula C14H17N3O3 B12543393 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 652145-60-3

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B12543393
CAS No.: 652145-60-3
M. Wt: 275.30 g/mol
InChI Key: COJBPMZOEQSZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is a substituted piperidine derivative featuring a nitrophenyl group at the 4-position of the piperidine ring, with a methoxy substituent at the 2-position and a nitro group at the 3-position of the aromatic ring. This compound is structurally distinct due to the electron-withdrawing nitro group and electron-donating methoxy group on the phenyl ring, which may influence its electronic properties and reactivity .

Properties

CAS No.

652145-60-3

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

4-(2-methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H17N3O3/c1-16-8-6-14(10-15,7-9-16)11-4-3-5-12(17(18)19)13(11)20-2/h3-5H,6-9H2,1-2H3

InChI Key

COJBPMZOEQSZEU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-3-nitroaniline This intermediate is then subjected to a series of reactions, including alkylation with methyl iodide to introduce the methyl group and cyclization with piperidine to form the piperidine ring

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid.

    Reduction: 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference IDs
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile Piperidine core with 2-methoxy-3-nitrophenyl and carbonitrile groups -NO₂, -OCH₃, -CN ~287.29 (calculated) Potential kinase inhibitor scaffold
4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile Piperidine with cyclopentylamino and carbonitrile groups -NH-Cyclopentyl, -CN ~207.30 Investigated for CNS activity
4-(2-Fluorophenyl)-1-methylpiperidine-4-carbonitrile Fluorophenyl substituent on piperidine -F, -CN ~218.25 Enhanced lipophilicity
4-{5-Bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine Pyrazolopyridine fused ring system attached to piperidine -Br, pyrazolo[3,4-b]pyridine ~321.20 Anticandidate in oncology studies
1-Methylpiperidine-4-carbonitrile (CAS 20691-92-3) Unsubstituted piperidine with carbonitrile -CN ~138.20 Intermediate in organic synthesis

Crystallographic and Conformational Analysis

  • Ring Puckering: Piperidine derivatives often exhibit chair or twist-boat conformations. The presence of bulky substituents (e.g., 2-methoxy-3-nitrophenyl) may distort the piperidine ring, as described in Cremer-Pople puckering parameters (). For example, 4-(Cyclopentylamino)-1-methylpiperidine-4-carbonitrile likely adopts a chair conformation to minimize steric strain .

Biological Activity

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile, with CAS No. 652145-60-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure

The compound features a piperidine ring substituted with a methoxy and nitrophenyl group, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives similar to 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity . The compound's structure allows it to disrupt bacterial cell processes effectively.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies reveal that related piperidine derivatives induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. Flow cytometry assays indicated that these compounds act in a dose-dependent manner, with significant increases in caspase-3/7 activity, suggesting a mechanism of action that involves the activation of apoptotic pathways .

Enzyme Inhibition

4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile has been identified as an inhibitor of several key enzymes involved in disease processes. For instance, it has shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase and 0.52 to 2.67 μM against dihydrofolate reductase (DHFR), indicating its potential as a therapeutic agent targeting these enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli, noting that some compounds displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Studies : Another research highlighted the cytotoxic effects of piperidine derivatives on cancer cell lines, demonstrating IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have provided insights into the interactions between the compound and its biological targets, suggesting strong hydrophobic interactions that may enhance its inhibitory potency against cancer-related enzymes .

Data Tables

Biological Activity Target IC50/ MIC Values Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerMCF-7 Cell Line< 1 μM
Enzyme InhibitionDNA Gyrase12.27 - 31.64 μM
Enzyme InhibitionDHFR0.52 - 2.67 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.